![molecular formula C18H17IN2O2S B389104 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL](/img/structure/B389104.png)
2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that features a thiazole ring, an iodophenyl group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be carried out using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Imino Group: This can be done by reacting the thiazole derivative with an appropriate amine, such as 4-methoxyaniline, under acidic conditions.
Attachment of the Ethanol Group: The final step involves the reaction of the intermediate compound with an appropriate alcohol, such as ethanol, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
作用機序
The mechanism of action of 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site of an enzyme or interacting with a receptor’s ligand-binding domain.
Materials Science: The compound’s electronic properties could be exploited in the design of materials with specific conductive or semiconductive properties.
類似化合物との比較
Similar Compounds
2-(4-(4-bromophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol: Similar structure but with a bromine atom instead of iodine.
2-(4-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-[(2Z)-4-(4-IODOPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL imparts unique reactivity and properties compared to its bromine and chlorine analogs
特性
分子式 |
C18H17IN2O2S |
|---|---|
分子量 |
452.3g/mol |
IUPAC名 |
2-[4-(4-iodophenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C18H17IN2O2S/c1-23-16-8-6-15(7-9-16)20-18-21(10-11-22)17(12-24-18)13-2-4-14(19)5-3-13/h2-9,12,22H,10-11H2,1H3 |
InChIキー |
IWGUZNZYHDDRQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO |
正規SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)I)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B389021.png)
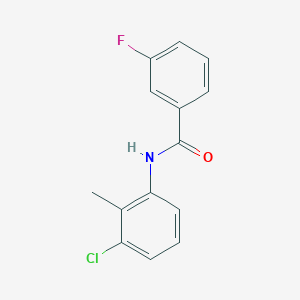
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B389024.png)
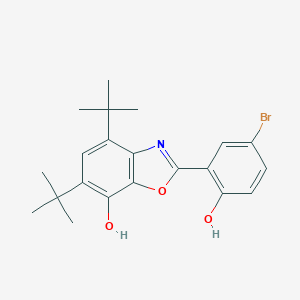
![2-{[4-(4-Fluorophenyl)-4-oxobutyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B389030.png)
![6'-amino-5-fluoro-3'-methyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B389034.png)
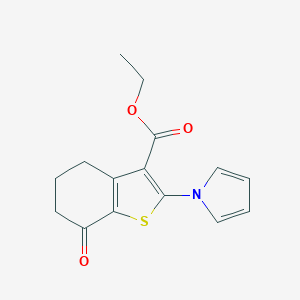
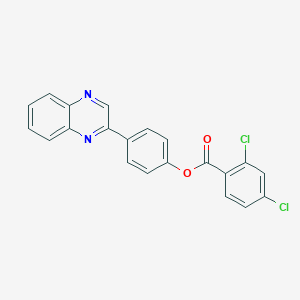
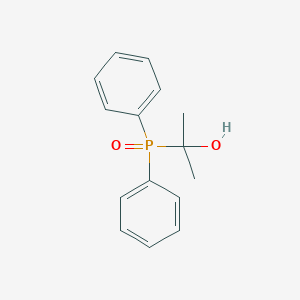
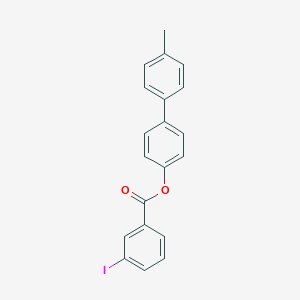
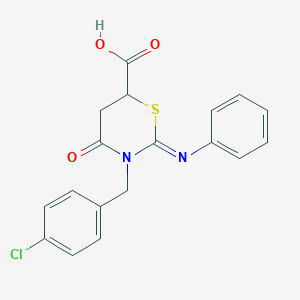
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)
![13-amino-9-(2,4-dimethoxyphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389043.png)

